

# Characterization and properties of Methyl 2-(piperazin-1-yl)benzoate

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## Compound of Interest

Compound Name: Methyl 2-(piperazin-1-yl)benzoate

Cat. No.: B070322

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## An In-depth Technical Guide to Methyl 2-(piperazin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Methyl 2-(piperazin-1-yl)benzoate** is a heterocyclic organic compound featuring a benzoate core substituted with a piperazine moiety at the ortho position. This molecule belongs to the broader class of N-arylpiperazine derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the characterization, properties, and synthesis of **Methyl 2-(piperazin-1-yl)benzoate**, intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides predicted data based on analogous structures and general chemical principles.

### Chemical and Physical Properties

**Methyl 2-(piperazin-1-yl)benzoate** possesses the chemical formula  $C_{12}H_{16}N_2O_2$  and a molecular weight of 220.27 g/mol .<sup>[1][2][3][4]</sup> Its unique structure, combining a rigid aromatic

ring with a flexible piperazine group, imparts specific physicochemical properties that are crucial for its potential applications.

## Data Presentation

The following table summarizes the known and predicted physicochemical properties of **Methyl 2-(piperazin-1-yl)benzoate**.

Property	Value	Source/Method
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	220.27 g/mol	[1][2][3][4]
CAS Number	159974-63-7	[1][2][3][4]
Appearance	White to off-white solid (Predicted)	General knowledge of similar compounds
Melting Point	Not available	General knowledge of similar compounds
Boiling Point	Not available	
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)	
Storage	Store under an inert atmosphere (nitrogen or Argon) at 2–8 °C.[2]	[2]

## Synthesis and Experimental Protocols

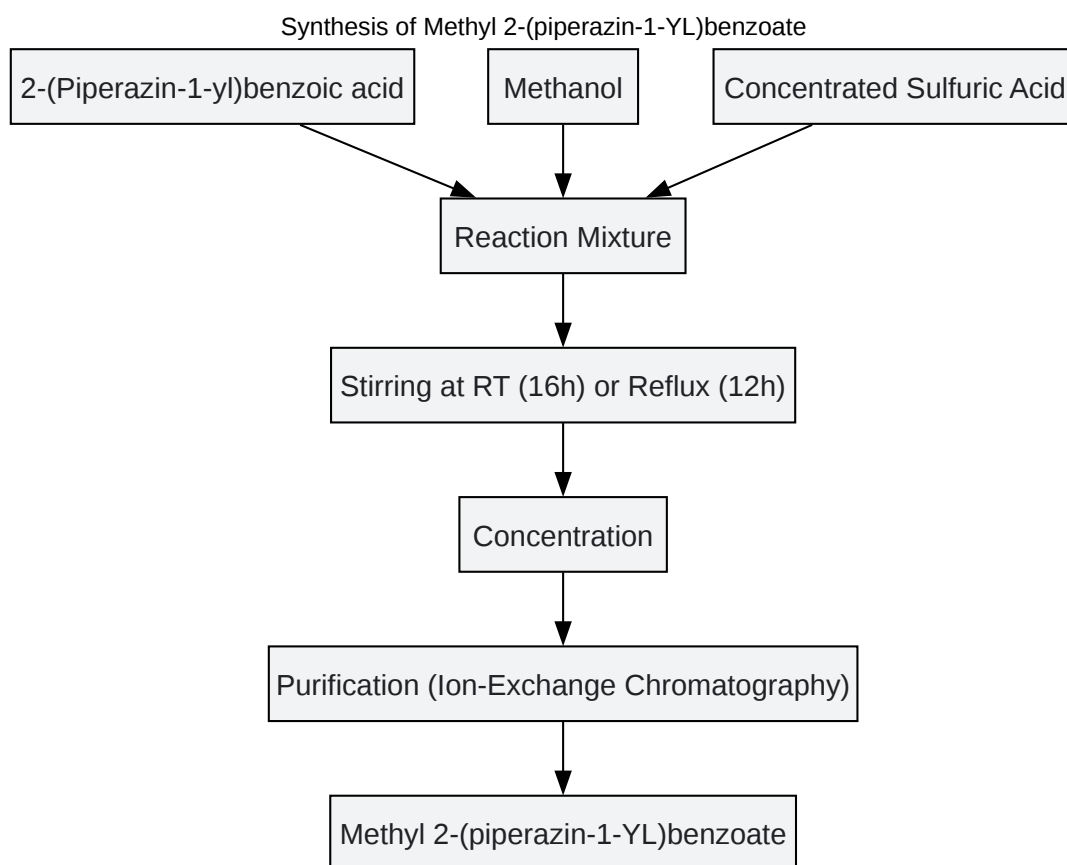
The synthesis of **Methyl 2-(piperazin-1-yl)benzoate** can be achieved through several established synthetic routes for N-arylpiperazines. The most common methods include the Buchwald-Hartwig amination and the Ullmann condensation.[5] A specific protocol for its synthesis involves the esterification of 2-(piperazin-1-yl)benzoic acid.[2][3]

### Synthesis via Esterification of 2-(Piperazin-1-yl)benzoic acid

This method involves the reaction of 2-(piperazin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3]

#### Experimental Protocol:

- Suspend 2-(piperazin-1-yl)benzoic acid (1.00 g, 4.85 mmol) in 10 mL of methanol in a round-bottom flask.[2][3]
- Slowly add 5 mL of concentrated sulfuric acid to the suspension while cooling in an ice bath.[2][3]
- Stir the reaction mixture at room temperature for 16 hours.[2][3]
- For reactions that have not reached completion, an additional 5 mL of concentrated sulfuric acid and 10 mL of methanol can be added, and the mixture can be heated to reflux for 12 hours.[2][3]
- After completion, concentrate the reaction mixture under reduced pressure.[2][3]
- The crude product can be purified by passing it through an ion-exchange column and eluting with a 10% ammonia/methanol solution.[2][3]
- Collect and concentrate the product eluate. Co-evaporation with toluene can be used to remove residual water, yielding **Methyl 2-(piperazin-1-yl)benzoate**. [2][3]



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**Fig. 1:** Synthesis workflow for **Methyl 2-(piperazin-1-YL)benzoate**.

## Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for **Methyl 2-(piperazin-1-YL)benzoate** based on its structure and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR (Predicted):
  - Aromatic Protons: Multiplets in the range of  $\delta$  7.0-8.0 ppm (4H, corresponding to the protons on the benzene ring).
  - Methyl Protons ( $-\text{OCH}_3$ ): A singlet around  $\delta$  3.8-3.9 ppm (3H).
  - Piperazine Protons ( $\text{N}-\text{CH}_2$ ): Multiplets around  $\delta$  3.0-3.4 ppm (8H, for the four methylene groups of the piperazine ring).
  - Piperazine Proton ( $\text{N}-\text{H}$ ): A broad singlet that may be exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR (Predicted):
  - Carbonyl Carbon ( $\text{C}=\text{O}$ ): A signal around  $\delta$  167-169 ppm.
  - Aromatic Carbons: Signals in the range of  $\delta$  120-150 ppm.
  - Methyl Carbon ( $-\text{OCH}_3$ ): A signal around  $\delta$  52 ppm.
  - Piperazine Carbons ( $\text{N}-\text{CH}_2$ ): Signals in the range of  $\delta$  45-55 ppm.

## Infrared (IR) Spectroscopy (Predicted)

Wavenumber ( $\text{cm}^{-1}$ )	Vibration
3300-3500	N-H stretch (piperazine)
2800-3000	C-H stretch (aliphatic and aromatic)
~1720	C=O stretch (ester)
~1600, ~1480	C=C stretch (aromatic)
~1250	C-O stretch (ester)
~1100	C-N stretch

## Mass Spectrometry (MS) (Predicted)

- Molecular Ion Peak  $[M]^+$ :  $m/z = 220.12$ .
- $[M+H]^+$ :  $m/z = 221.13$ .<sup>[6]</sup>
- $[M+Na]^+$ :  $m/z = 243.11$ .<sup>[6]</sup>
- Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the methoxy group ( $-OCH_3$ ), the carbomethoxy group ( $-COOCH_3$ ), and fragmentation of the piperazine ring.

## Properties and Potential Applications

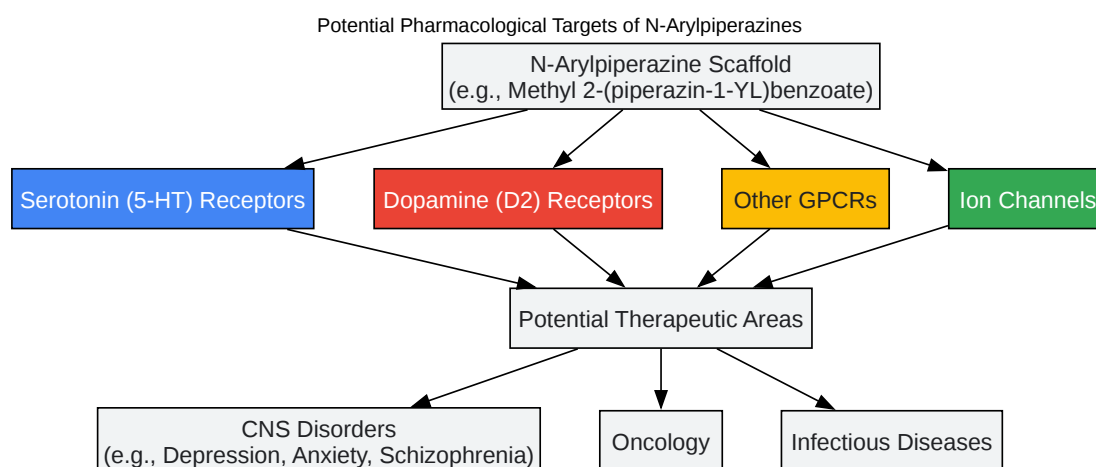
While specific biological activity data for **Methyl 2-(piperazin-1-yl)benzoate** is not readily available, the N-aryl piperazine motif is a well-established pharmacophore with a wide range of biological activities.

## Potential Pharmacological Profile

N-aryl piperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) and dopamine ( $D_2$ ) receptors.<sup>[7]</sup> This suggests that **Methyl 2-(piperazin-1-yl)benzoate** could be investigated for its potential as a modulator of these neurotransmitter systems.

Furthermore, substituted phenyl piperazines have been explored for their potential in treating a variety of conditions, including:

- Neurodegenerative Diseases: As ligands for dopamine  $D_2/D_3$  receptors.<sup>[7]</sup>
- Cancer: Some aryl piperazine derivatives have shown anti-proliferative activity in different tumor cell lines.
- Antimicrobial and Antifungal agents.



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**Fig. 2:** Potential pharmacological relevance of the N-arylpiperazine scaffold.

## Drug Development Intermediate

The bifunctional nature of **Methyl 2-(piperazin-1-YL)benzoate**, possessing both a nucleophilic secondary amine in the piperazine ring and an electrophilic ester group, makes it a valuable intermediate for the synthesis of more complex molecules.[1] It can serve as a starting material for the construction of various heterocyclic systems and for the derivatization to create libraries of compounds for biological screening.

## Conclusion

**Methyl 2-(piperazin-1-YL)benzoate** is a compound with significant potential, primarily as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry methodologies. While detailed experimental

characterization and biological activity data are not extensively documented, its structural similarity to other pharmacologically active N-arylpiperazines suggests that it warrants further investigation for its potential therapeutic applications. This guide provides a foundational understanding of this compound, which can be built upon with further experimental research.

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